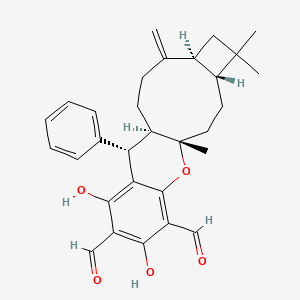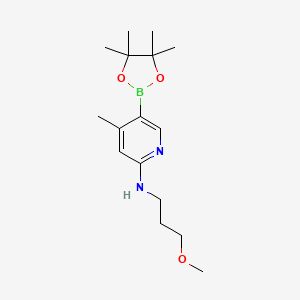![molecular formula C15H13BrO2 B572813 Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1311291-88-9](/img/structure/B572813.png)
Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
Descripción general
Descripción
Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C15H13BrO2 It is a derivative of biphenyl, where a bromomethyl group is attached to one of the phenyl rings and a carboxylate ester group is attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Bromination: The introduction of a bromomethyl group can be achieved by brominating a methyl group attached to the biphenyl structure. This is often done using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Esterification: The carboxylic acid group on the biphenyl can be esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The biphenyl structure allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and other materials with specific properties.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The biphenyl structure provides a rigid framework that can interact with biological targets, potentially affecting enzyme activity or protein binding.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate: Similar structure but with the carboxylate group in a different position.
Methyl 4-bromobenzoate: Lacks the biphenyl structure but has a bromomethyl group and a carboxylate ester.
Biphenyl-4-carboxylic acid: Lacks the bromomethyl group but has the biphenyl structure and a carboxylic acid group.
Uniqueness
Methyl 3’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of a bromomethyl group and a carboxylate ester on a biphenyl framework. This combination allows for diverse reactivity and applications in various fields of research.
Propiedades
IUPAC Name |
methyl 4-[3-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYFRQHXNQEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735794 | |
| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311291-88-9 | |
| Record name | Methyl 3'-(bromomethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)





![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)

